Ala-Ala-Asn-PAB TFA

Catalog No.
S12879055
CAS No.
M.F
C19H26F3N5O7
M. Wt
493.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ala-Ala-Asn-PAB TFA

Product Name

Ala-Ala-Asn-PAB TFA

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C19H26F3N5O7

Molecular Weight

493.4 g/mol

InChI

InChI=1S/C17H25N5O5.C2HF3O2/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12;3-2(4,5)1(6)7/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26);(H,6,7)/t9-,10-,13-;/m0./s1

InChI Key

RBSGVTHVRWIZQO-JMHMRROLSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O

Ala-Ala-Asn-PAB TFA is a synthetic peptide compound primarily used as a cleavable linker in antibody-drug conjugates (ADCs). This compound consists of two alanine residues, one asparagine residue, and a p-aminobenzyl (PAB) moiety, with trifluoroacetic acid (TFA) serving as the counterion. The structure of Ala-Ala-Asn-PAB TFA enables it to facilitate targeted drug delivery by linking cytotoxic agents to antibodies that specifically bind to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

  • Deprotection: The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using a base such as piperidine, allowing for the exposure of the amino group on the alanine or asparagine residues.
  • Coupling Reactions: Amide bonds are formed between the amino acids through coupling reactions, typically utilizing reagents like N,N'-diisopropylcarbodiimide and hydroxybenzotriazole.
  • Cleavage: The final peptide is cleaved from the solid support resin using TFA, often in combination with scavengers to improve yield and purity.

Ala-Ala-Asn-PAB TFA exhibits significant biological activity due to its role in ADCs. The compound acts as a cleavable linker that allows for the selective release of cytotoxic drugs upon internalization into target cells. Once the ADC reaches its target, proteolytic enzymes cleave the linker, releasing the drug directly inside the cancer cell, which enhances therapeutic efficacy and reduces off-target effects .

The synthesis of Ala-Ala-Asn-PAB TFA typically follows a solid-phase peptide synthesis (SPPS) approach. Key steps include:

  • Fmoc Protection: The amino groups of alanine and asparagine are protected using Fmoc.
  • Coupling: The first alanine is coupled to a resin, followed by sequential addition of the second alanine and then asparagine.
  • Linker Attachment: The PAB moiety is attached after forming the peptide sequence.
  • Cleavage and Purification: The completed peptide is cleaved from the resin using TFA and purified via high-performance liquid chromatography .

Ala-Ala-Asn-PAB TFA is primarily utilized in:

  • Antibody-Drug Conjugates: It serves as a crucial component in ADCs for targeted cancer therapy.
  • Drug Development: The compound aids in developing novel therapeutic agents that require precise delivery mechanisms.
  • Bioconjugation Techniques: It is used in various bioconjugation strategies to enhance drug solubility and stability .

Studies involving Ala-Ala-Asn-PAB TFA focus on its interactions with various biological molecules, particularly in the context of ADCs. These studies assess how effectively the linker facilitates drug release upon internalization into target cells and evaluates its stability in circulation. Understanding these interactions helps optimize ADC formulations for improved therapeutic outcomes .

Several compounds share structural similarities with Ala-Ala-Asn-PAB TFA, each with unique properties:

Compound NameDescription
Fmoc-PEG4-Ala-Ala-Asn-PABIncorporates a polyethylene glycol spacer for enhanced solubility and flexibility in formulations.
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNPFeatures a trityl protecting group on asparagine along with a PEG spacer for improved pharmacokinetics.
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNPA variant designed for specific targeting applications, utilizing azide chemistry for further modifications.

Uniqueness

Ala-Ala-Asn-PAB TFA's distinctiveness lies in its specific sequence and structure that optimize it for use as a cleavable linker in ADCs. While similar compounds may offer variations in solubility or pharmacokinetics, Ala-Ala-Asn-PAB TFA provides a balance of stability and effective drug release mechanisms tailored for targeted cancer therapies .

Ala-Ala-Asn-PAB TFA represents a specialized peptide compound consisting of two alanine residues, one asparagine residue, and a p-aminobenzyl (PAB) moiety, with trifluoroacetic acid (TFA) serving as the counterion . The synthesis of this compound typically follows solid-phase peptide synthesis (SPPS) methodology, which has become the predominant approach for peptide production due to its efficiency and versatility [9].

Resin Selection and Loading Protocols

The selection of an appropriate resin is critical for the successful synthesis of Ala-Ala-Asn-PAB TFA [2]. Wang resin, functionalized with hydroxymethylphenoxy groups, serves as an excellent solid support for this synthesis due to its compatibility with the desired C-terminal functionality [2] [22]. The loading of the first amino acid onto Wang resin requires careful optimization to ensure high coupling efficiency and minimal racemization [24].

For Ala-Ala-Asn-PAB TFA synthesis, the loading protocol typically involves:

  • Pre-swelling the Wang resin in dichloromethane (DCM) for 1 hour to maximize accessibility of the reactive sites [22] [24].
  • Activating the first amino acid (typically the PAB moiety) using a combination of diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP) in a 1:1:1:0.1 ratio relative to the amino acid [24].
  • Performing the coupling reaction at elevated temperatures (75°C) for 5-10 minutes to enhance reaction kinetics and improve loading efficiency [24].

The loading efficiency can be monitored through UV spectroscopy by measuring the absorbance of the Fmoc-dibenzofulvene adduct released during deprotection [22]. The following equation is commonly used to calculate loading:

ParameterFormula
Fmoc loading (mmol/g)(Absorbance sample - Absorbance reference) × 16.4 / mg of resin

Coupling Optimization for Challenging Sequences

The Ala-Ala-Asn sequence presents specific challenges during synthesis, particularly due to the asparagine residue, which is prone to aggregation and can form hydrogen bonds with its own peptide backbone [19]. This aggregation tendency is further enhanced when asparagine is protected with trityl (Trt) groups [19] [25].

Research findings indicate that coupling efficiency can be significantly improved through several optimization strategies:

  • Implementation of double or triple coupling protocols for asparagine incorporation, with extended reaction times to ensure complete coupling [19] [25].
  • Utilization of more potent coupling reagents such as HATU or PyAOP, which have demonstrated superior performance compared to traditional reagents [25].
  • Addition of chaotropic agents like lithium chloride or trifluoroethanol to disrupt hydrogen bonding and minimize aggregation during synthesis [6] [25].

Statistical analysis of coupling efficiency across various amino acid combinations reveals that the Asn-Ala coupling step is particularly challenging, often requiring multiple coupling attempts to achieve acceptable conversion rates [25] [27]. The following table summarizes the relative coupling efficiencies observed for key amino acid combinations:

Amino Acid CombinationRelative Coupling Efficiency (%)Recommended Coupling Protocol
Ala-Ala95-98Standard single coupling
Ala-Asn85-90Double coupling with extended time
Asn-Ala75-80Triple coupling with chaotropic agents

Real-Time Monitoring and Process Optimization

Advanced monitoring techniques have revolutionized SPPS optimization for compounds like Ala-Ala-Asn-PAB TFA [27]. Refractometry-based monitoring allows for real-time assessment of coupling reactions by measuring the refractive index of the reaction mixture [27]. This approach enables immediate identification of problematic coupling steps and facilitates rapid intervention to improve synthesis outcomes [27] [12].

Machine learning algorithms have also been employed to predict challenging coupling steps based on the specific sequence characteristics of peptides like Ala-Ala-Asn-PAB TFA [25]. These predictive models analyze extended-connectivity fingerprints of amino acid combinations to forecast potential synthesis difficulties and recommend optimized protocols [25].

Fmoc Protection/Deprotection Mechanisms in Sequence Assembly

The synthesis of Ala-Ala-Asn-PAB TFA relies heavily on the fluorenylmethoxycarbonyl (Fmoc) protection strategy, which offers significant advantages over alternative approaches due to its compatibility with a wide range of functional groups and mild deprotection conditions [7].

Fmoc Protection Chemistry

The Fmoc group serves as a temporary protecting group for the alpha-amino function during peptide synthesis [7]. Its introduction onto amino acids is typically accomplished through reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) [7]. The resulting carbamate linkage is stable under acidic conditions but readily cleaved under mild basic conditions [7] [4].

For the synthesis of Ala-Ala-Asn-PAB TFA, each amino acid in the sequence must be properly protected before incorporation [4]. The alanine residues require only N-terminal Fmoc protection, while asparagine necessitates additional side-chain protection, typically using trityl (Trt) groups to prevent unwanted reactions during synthesis [19] [4].

Deprotection Mechanism and Monitoring

The Fmoc deprotection mechanism involves a two-step process initiated by base-mediated abstraction of the relatively acidic proton at the 9-position of the fluorene ring system [4] [7]. This generates a carbamate intermediate that spontaneously decomposes to release dibenzofulvene, carbon dioxide, and the free amine [7].

The deprotection reaction for Ala-Ala-Asn-PAB TFA synthesis typically employs:

  • A solution of 20% piperidine in dimethylformamide (DMF) as the deprotection reagent [4] [19].
  • Reaction times of 5-10 minutes to ensure complete removal of the Fmoc group [4].
  • Thorough washing steps with DMF to remove all traces of piperidine and dibenzofulvene byproducts [19].

The efficiency of Fmoc deprotection can be monitored through UV spectroscopy by measuring the absorbance of the dibenzofulvene-piperidine adduct at 365 nm [18]. This monitoring approach provides valuable insights into the synthesis progression and helps identify potential issues [18] [4].

However, several factors can affect the accuracy of UV monitoring:

  • The correlation between Fmoc concentration and optical density in DMF is not strictly linear due to fluorescence interference [18].
  • The extinction coefficient of the dibenzofulvene-piperidine adduct varies with piperidine concentration, potentially leading to inconsistent measurements [18].
  • Bound triazole-based coupling reagents can interfere with UV detection, necessitating additional washing steps with concentrated base (DIEA) to remove these interferents [18].

Alternative Deprotection Reagents

While piperidine remains the most commonly used base for Fmoc deprotection, research has explored alternative reagents to improve efficiency and reduce toxicity [4]. Comparative studies have evaluated the performance of:

  • 4-Methylpiperidine (4MP), which offers similar deprotection efficiency with reduced toxicity [4].
  • Piperazine (PZ), which demonstrates comparable performance to piperidine while being easier to handle [4].
  • Specialized mixtures containing additives to minimize side reactions and improve deprotection kinetics [4] [18].

The choice of deprotection reagent can significantly impact the synthesis outcome, particularly for sequences containing hydrophobic residues like alanine [4]. Research indicates that the hydrophobic-hydrophilic character of the peptide sequence plays a major role in determining the yield and purity of the final product [4].

TFA-Mediated Cleavage from Resin and Final Purification Protocols

The final stage in the synthesis of Ala-Ala-Asn-PAB TFA involves cleavage of the assembled peptide from the solid support and removal of side-chain protecting groups, followed by purification to obtain the desired compound with high purity [5] [21].

TFA Cleavage Mechanisms and Optimization

Trifluoroacetic acid (TFA) serves as the primary reagent for cleaving peptides from solid supports and removing side-chain protecting groups [5]. The cleavage mechanism involves protonation of the linker and protecting groups, followed by formation of relatively stable carbocations that are subsequently captured by nucleophilic scavengers [5] [11].

For Ala-Ala-Asn-PAB TFA synthesis, the cleavage process requires careful optimization to prevent unwanted side reactions, particularly those involving the asparagine residue [5] [11]. The trityl (Trt) protecting group on asparagine is removed under acidic conditions, generating trityl cations that can potentially alkylate nucleophilic sites within the peptide [5].

Several TFA-based cleavage cocktails have been developed and optimized for different peptide sequences [5]. The composition of these cocktails typically includes:

Cleavage MixtureCompositionApplication
Reagent BTFA/phenol/water/triisopropylsilane (88:5:5:2)General purpose, suitable for most sequences
Reagent KTFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5)Sequences containing Trp, Met, Cys
Reagent RTFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2)Sequences with multiple protecting groups

Research findings indicate that for Ala-Ala-Asn-PAB TFA, a modified cleavage protocol using lower TFA concentrations (75-80%) combined with thioether-based scavengers and reducing agents is more effective in preventing unwanted side reactions [5] [21]. This approach minimizes the formation of tert-butylated byproducts while ensuring complete removal of protecting groups [5].

Scavenger Selection and Optimization

The choice of scavengers in the cleavage cocktail significantly impacts the quality of the final product [5] [8]. Scavengers serve to capture reactive carbocations generated during the cleavage process, preventing them from reacting with sensitive functional groups within the peptide [5].

For Ala-Ala-Asn-PAB TFA synthesis, the following scavengers have demonstrated particular efficacy:

  • Triisopropylsilane (TIS), which effectively captures trityl cations released from the asparagine side chain [5] [21].
  • Water, which serves as a nucleophile to trap various carbocations and stabilize the reaction mixture [5].
  • Thioanisole and dimethyl sulfide (DMS), which are particularly effective for preventing side reactions involving aromatic residues and sulfur-containing groups [5].

Experimental data suggests that a combination of TIS, water, thioanisole, and DMS in a ratio of 2.5:7.5:7.5:7.5 provides optimal protection against side reactions during the cleavage of Ala-Ala-Asn-containing peptides [5].

Purification Strategies and Protocols

Following cleavage from the resin, Ala-Ala-Asn-PAB TFA requires purification to remove byproducts, scavengers, and other impurities [14] [17]. Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the method of choice for peptide purification due to its high resolution, recovery, and versatility [14] [15].

The purification protocol typically involves:

  • Initial concentration and partial purification using solid-phase extraction on C18 Sep-Pak cartridges to remove the bulk of impurities [14].
  • Sequential chromatography on different HPLC columns to achieve high purity [14] [16].
  • Gradient elution using acetonitrile as the organic modifier and TFA as the ion-pairing reagent [14] [20].

For Ala-Ala-Asn-PAB TFA, a multi-step purification strategy is often employed:

  • Primary purification on a C18 column using a shallow acetonitrile gradient (0-35% over 60 minutes) to separate the target peptide from major impurities [14] [16].
  • Secondary purification on a C4 or diphenyl column to remove closely related impurities that may co-elute on the C18 column [14].
  • Final polishing step using analytical-scale HPLC to achieve >95% purity [14] [17].

The purification process can be monitored using UV detection at multiple wavelengths (typically 220 nm for peptide bond absorption and 280 nm for aromatic residues) [16] [20]. Mass spectrometry is also employed to confirm the identity of the purified peptide and assess its purity [14] [17].

Structural elucidation of Ala-Ala-Asn-PAB TFA demands techniques that can (a) detect subtle conformational changes induced by the esterified trifluoroacetate counter-ion, (b) verify the integrity of the tripeptide sequence after solid-phase synthesis, and (c) reveal how the peptide domain engages proteases and self-immolative spacers. The complementary methods discussed below satisfy these criteria by providing orthogonal read-outs of solution‐phase dynamics, accurate mass, and solid-state geometry.

Molecular Context for Characterization

The compound (molecular formula C₁₉H₂₆F₃N₅O₇, monoisotopic mass = 493.1752) comprises two L-alanine residues, one L-asparagine residue, and a PAB group neutralized with trifluoroacetic acid [1] [2]. The following sections detail how NMR, HRMS, and X-ray crystallography have been applied to related Ala-containing tripeptides or directly to Ala-Ala-Asn-PAB analogues to characterize key structural parameters.

Structural Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy Analysis of Conformational Dynamics

NMR spectroscopy offers residue-specific insight into backbone and side-chain dynamics from picoseconds to seconds. Data from alanine tripeptides establish a foundational reference for the Ala-rich segment of Ala-Ala-Asn-PAB TFA.

Chemical-Shift Benchmarks

Table 1 lists typical ^1H, ^13C, and ^15N chemical shifts for L-alanine and L-asparagine in peptides, extracted from the Biological Magnetic Resonance Data Bank large-scale statistics [3] [4]. The values serve as benchmarks for detecting electronic perturbations caused by the PAB spacer and TFA counter-ion.

NucleusResidueAverage Chemical Shift /ppm [3]Standard Deviation /ppm
H^αAlanine4.24 [3]0.44
H^αAsparagine4.66 [3]0.36
C^αAlanine53.15 [3]2.63
C^αAsparagine53.53 [3]3.27
NAsparagine118.93 [3]5.24

These baseline values enable assignment of conformational alterations upon conjugation. Down-field shifts of the C^α or H^α resonances by ≥0.3 ppm relative to Table 1 indicate hydrogen-bond participation or altered φ/ψ dihedral angles [5] [6].

Dynamic Measurements

^15N relaxation dispersion studies on analogues containing Ala-Ala-Asn sequences report exchange rates (kex) in the 500–1,200 s⁻¹ range, consistent with micro- to millisecond motions critical for legumain recognition [10]. Addition of TFA prolongs overall rotational correlation time (τc) by ~15%, attributable to transient ion-pairing between trifluoroacetate and backbone amide protons [7].

High-Resolution Mass Spectrometry for Sequence Verification

Accurate Mass Confirmation

Electrospray ionization‐time-of‐flight HRMS furnishes unambiguous molecular-formula confirmation. Table 2 compiles representative HRMS data for Ala-Ala-Asn-PAB TFA and closely related derivatives.

CompoundCalculated [M + H]⁺ /m/zObserved /m/zMass Error /ppmSource
Ala-Ala-Asn-PAB TFA494.1824494.18301.2Vendor spectrum [1]
MC-Ala-Ala-Asn-PAB573.2796573.28153.3HRMS data sheet [11]
Fmoc-PEG₃-Ala-Ala-Asn(Trt)-PAB1009.41621009.41902.8PubChem CID 77078291 [12]

The sub-5 ppm errors confirm correct elemental composition and validate purity thresholds for conjugation workflows [11].

Fragmentation Pathways

Collision‐induced dissociation of the protonated parent yields prominent y- and b-type ions diagnostic for the sequence Ala–Ala–Asn (Figure 1). The neutral loss of 87.03 Da (C₄H₅NO₂) uniquely marks cleavage N-terminal to asparagine [13]. A secondary loss of 92.06 Da corresponds to expulsion of the PAB spacer, facilitating rapid quality control of linker attachment [14]. Sodium-adduct fragmentation produces an abundant [M + Na – PAB]⁺ ion, useful for monitoring linker integrity in downstream conjugation reactions [15].

Quantitative Application

Isotope‐dilution HRMS with ^13C/ ^15N-labeled Ala-Ala-Asn internal standards achieves quantification limits of 0.05 µM when operating under selective reaction monitoring [16]. The method is suited for release assays during peptide cleavage by legumain where the liberated tripeptide serves as an activity marker [17].

X-ray Crystallography Studies of Peptide-Linker Interactions

Crystallographic Snapshots of Legumain–Linker Complexes

Crystal structures of human legumain bound to Asn-containing substrate analogues provide atomic-level insight into how Ala-Ala-Asn linkers are recognized [18]. Table 3 summarizes key geometric parameters from a 1.6 Å resolution structure (Protein Data Bank entry 4AWA) [18].

ParameterValueInterpretation
P1 Asn side-chain Nδ2 to catalytic Cys189 Sγ distance3.2 Å [18]Optimal positioning for nucleophilic attack
P2 Ala Cα–O to legumain backbone NH hydrogen bond2.9 Å [18]Stabilizes transition state
Oxyanion hole H-bond (Gly150 NH–O_substrate)2.7 Å [18]Promotes tetrahedral intermediate

These data corroborate NMR evidence that backbone rigidity around Asn increases upon complexation [10].

Crystalline Forms of Ala-Containing Peptides

X-ray diffraction analysis of t-Boc-L-Ala-β-Ala peptides reveals that Ala-rich sequences adopt extended β-conformations with inter-strand hydrogen bonds forming C₁₁ rings [19]. Such packing modes rationalize self-assembly tendencies observed for Ala-Ala-Asn-PAB films used in solid-state formulations.

Implications for Antibody–Drug Conjugate Design

Small‐molecule crystal structures demonstrate that removal of the central L-alanine or substitution with D-alanine perturbs peptide hydrogen-bond geometry, decreasing cleavage efficiency by legumain >80% [15]. Therefore, X-ray data guide rational optimization of cleavage kinetics by highlighting conformational constraints imposed by peptide stereochemistry and PAB orientation [20].

Comparative Overview of Techniques

Table 4 juxtaposes the information content, sample requirements, and principal read-outs delivered by each characterization method.

TechniqueSample StateKey OutputsNotable StrengthsLimitations
Solution NMRAqueous, 0.5–2 mMφ/ψ angles, H-bond patterns, exchange ratesNon-destructive; dynamic profiling [7] [9]Requires mg quantities; spectral overlap
HRMS1–10 µM in MeOH/H₂OAccurate mass, fragmentation mapTrace-level sensitivity; sequence confirmation [11]Limited conformational insight
X-ray CrystallographyCrystals of peptide or enzyme–linker complexAtomic coordinates, intermolecular contactsÅ-level resolution; steric analysis [18]Crystal growth challenges; static snapshot

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

493.17843267 g/mol

Monoisotopic Mass

493.17843267 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types